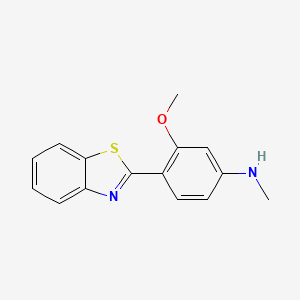

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline

Description

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline is a benzothiazole-derived aromatic amine featuring a methoxy group at the 3-position and an N-methyl substituent on the aniline moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its electron-deficient heterocyclic structure, which facilitates π-π stacking interactions and enhances binding affinity to biological targets . This compound shares structural similarities with amyloid-binding dyes like Thioflavin T (ThT), which are widely used in neurodegenerative disease research.

Propriétés

Numéro CAS |

920520-30-5 |

|---|---|

Formule moléculaire |

C15H14N2OS |

Poids moléculaire |

270.4 g/mol |

Nom IUPAC |

4-(1,3-benzothiazol-2-yl)-3-methoxy-N-methylaniline |

InChI |

InChI=1S/C15H14N2OS/c1-16-10-7-8-11(13(9-10)18-2)15-17-12-5-3-4-6-14(12)19-15/h3-9,16H,1-2H3 |

Clé InChI |

MNTUFMJRNAMDSS-UHFFFAOYSA-N |

SMILES canonique |

CNC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 4-(1,3-benzothiazol-2-yl)-3-méthoxy-N-méthylaniline implique généralement la condensation du 2-aminobenzènethiol avec un aldéhyde ou une cétone approprié, suivie d'une cyclisation. Les méthodes de synthèse courantes comprennent :

Condensation de Knoevenagel : Elle implique la réaction du 2-aminobenzènethiol avec un aldéhyde en présence d'une base, suivie d'une cyclisation pour former le noyau benzothiazole.

Irradiation par micro-ondes : Cette méthode accélère la réaction et améliore les rendements en utilisant l'énergie des micro-ondes pour chauffer le mélange réactionnel.

Méthodes de production industrielle

La production industrielle de dérivés de benzothiazole utilise souvent des réactions multicomposants en un seul pot et la synthèse assistée par micro-ondes pour améliorer l'efficacité et le rendement .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La 4-(1,3-benzothiazol-2-yl)-3-méthoxy-N-méthylaniline a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Étudiée pour son potentiel en tant qu'agent antimicrobien et anticancéreux.

Industrie : Utilisée dans la production de colorants, de pigments et d'autres matériaux.

Mécanisme d'action

Le mécanisme d'action de la 4-(1,3-benzothiazol-2-yl)-3-méthoxy-N-méthylaniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut inhiber l'activité de certaines enzymes ou interférer avec des processus cellulaires tels que la réplication de l'ADN ou la synthèse des protéines. Les cibles moléculaires et les voies exactes dépendent de l'activité biologique spécifique étudiée.

Applications De Recherche Scientifique

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Industry: Used in the production of dyes, pigments, and other materials.

Mécanisme D'action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Benzothiazole Derivatives

Key Observations :

- Planarity and Intermolecular Interactions: Compound I exhibits significant non-planarity between benzothiazole and benzene rings (dihedral angle = 7.22°), stabilizing its crystal lattice via N–H⋯O and π-π interactions . In contrast, the methoxy group in the target compound may introduce steric or electronic effects that alter packing efficiency.

- Substituent Effects: The N-methyl group in the target compound likely reduces hydrogen-bonding capacity compared to the unsubstituted aniline in Compound I but improves lipophilicity.

Functional and Application-Based Comparisons

Key Insights :

- Amyloid Imaging : Compound I’s structural similarity to ThT suggests the target compound could retain amyloid-binding capability. However, the methoxy group might alter binding kinetics or fluorescence emission profiles .

- Drug Design : Cpd D’s sulfonic acid group highlights the role of polar substituents in improving solubility—a feature absent in the target compound but partially compensated by its methoxy group. The N-methyl group may facilitate blood-brain barrier penetration, making it suitable for neurodegenerative therapeutics .

Activité Biologique

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline is a compound belonging to the benzothiazole family, which is characterized by its unique structure and diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅N₃OS

- Molecular Weight : Approximately 270.4 g/mol

- CAS Number : 920520-30-5

The compound features a benzothiazole ring fused with a methoxy-substituted aniline moiety, which enhances its solubility and reactivity compared to other derivatives in the benzothiazole family.

Antimicrobial Activity

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline has demonstrated significant antimicrobial properties against various microbial strains. Research indicates that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial therapies.

Table 1: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (U-937), and lung cancer (A549) cell lines.

Table 2: Anticancer Activity

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15.63 |

| U-937 | 12.50 |

| A549 | 10.00 |

In vitro studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .

The biological activity of 4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.

- Cell Signaling Modulation : It can alter signaling pathways that regulate cell growth and apoptosis.

- Binding Affinity : The unique functional groups in its structure enhance binding affinity to target proteins, increasing its potency against microbial and cancerous cells.

Study on Antiviral Activity

Recent research has explored derivatives of benzothiazole compounds for their inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Although not directly tested on 4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline, similar compounds have shown promising results with IC₅₀ values as low as 0.09 µM against MERS-CoV . This suggests a potential avenue for further exploration of this compound's antiviral properties.

Cytotoxicity Assessment

A study assessing the cytotoxicity of various benzothiazole derivatives indicated that modifications to the aniline moiety could enhance or reduce cytotoxic effects. For instance, introducing electron-withdrawing groups significantly increased activity against specific cancer cell lines . This highlights the importance of structural modifications in optimizing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.